4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
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Overview
Description
4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is an organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in polymer chemistry, pharmaceuticals, and materials science due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as an o-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazine ring.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using reagents like ethylsulfonyl chloride in the presence of a base such as pyridine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure or via Grignard reactions followed by oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. Key steps would include:
Automated Cyclization: Using automated reactors to control the cyclization process precisely.
Efficient Sulfonation: Employing continuous flow sulfonation to introduce the ethylsulfonyl group efficiently.
Scalable Carboxylation: Utilizing scalable carboxylation techniques to introduce the carboxylic acid group.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting the carboxylic acid group to an alcohol.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfonic acids or other oxidized derivatives.
Reduction: Could produce alcohols or other reduced forms.
Substitution: Results in the replacement of the ethylsulfonyl group with the nucleophile.
Scientific Research Applications
4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It could modulate biochemical pathways related to cell growth, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
This detailed overview provides a comprehensive understanding of 4-(Ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-ethylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-2-18(15,16)12-7-10(11(13)14)17-9-6-4-3-5-8(9)12/h3-6,10H,2,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUARFQEKVJAJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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